molecular formula C9H17NO2 B177769 N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 166398-41-0

N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No. B177769
CAS RN: 166398-41-0
M. Wt: 171.24 g/mol
InChI Key: NRVBOSMTPWJVIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound can be synthesized using various methods. One method involves the reaction of cyclohexanedione monoethylene ketal with methylamine hydrochloride in methanol at 20°C for 2 hours, followed by the addition of sodium cyanoborohydride and stirring for 16 hours at room temperature .


Molecular Structure Analysis

The molecular formula of “N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine” is C9H17NO2. The InChI code is 1S/C9H17NO2/c1-10-8-2-4-9(5-3-8)11-6-7-12-9/h8,10H,2-7H2,1H3 .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can react with 2,5-dichloropyrimidine in N,N-dimethyl-formamide at 90°C .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 171.24 g/mol. It is available in liquid form .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine has been used as an intermediate in the synthesis of various chemical compounds. For example, it's involved in the synthesis of 1-Azaadamantan-4-one and its isomers, which are significant in chemical research (Becker & Flynn, 1992).

  • Utility in Organic Synthesis : This compound is a valuable bifunctional synthetic intermediate, widely used in synthesizing organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides (Zhang Feng-bao, 2006).

  • Flexible Synthesis Methods : Enantiomerically pure dioxaspiro[4.5]decanes, derivatives of this compound, have been synthesized using homopropargylic alcohols, showcasing flexible synthesis methods in organic chemistry (Schwartz et al., 2005).

Applications in Environmental and Material Science

  • Sorbent for Carcinogenic Compounds : A derivative of this compound has been used to create a polymer that efficiently removes carcinogenic azo dyes and aromatic amines, indicating its potential application in environmental cleanup and material science (Akceylan et al., 2009).

Medical and Pharmaceutical Research

  • Anti-coronavirus Activity : Some derivatives of this compound have shown promising results against human coronavirus, indicating potential applications in antiviral drug development (Apaydın et al., 2019).

  • Structural Studies : The compound has been used in structural elucidation studies of potentially significant pharmaceuticals, like the antitubercular drug BTZ043 (Richter et al., 2022).

Additional Applications

  • Synthesis of Biolubricants : this compound derivatives have been synthesized as potential biolubricant candidates, highlighting its application in sustainable technology (Kurniawan et al., 2017).

  • Chemical Communication in Insects : Derivatives of this compound have been found in insect communication systems, offering insights into biological signaling mechanisms (Kohnle et al., 1992).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

N-methyl-1,4-dioxaspiro[4.5]decan-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-10-8-2-4-9(5-3-8)11-6-7-12-9/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVBOSMTPWJVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2(CC1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

166398-41-0
Record name N-methyl-1,4-dioxaspiro[4.5]decan-8-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

1,4-Dioxaspiro[4.5]decan-8-one (10.0 g, 64.10 mmol, 1.0 eq.) was dissolved in MeOH (100 ml); AcOH (0.1 ml) and CH3NH2.HCl (8.65 g, 128.21 mmol, 2.0 eq.) were added and stirring was carried out for 2 hours at RT. NaCNBH3 (10.0 g, 160.256 mmol, 2.5 eq.) was added in portions at 0° C. and the mixture was then stirred for 16 hours at RT. The reaction mixture was concentrated under reduced pressure and the residue was purified by column chromatography (Alox, 5% MeOH in DCM). Yield: 54% (6.0 g, 35.08 mmol)
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
8.65 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 1,4-dioxa-spiro[4.5]decan-8-one (3.1 g, 20 mmol) and CH2Cl2 (50 mL) was stirred with methylamine (15 mL, 30 mmol, 2.0M solution in THF), sodium cyanoborohydride (1.3 g, 20 mmol), and acetic acid (0.1 mL) at room temperature. After 8 hours, the reaction mixture was washed with water (50 mL) and concentrated. The residue was purified by flash chromatography to afford 1.5 g of (1,4-dioxa-spiro[4.5]dec-8-yl)-methyl-amine as an oil.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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